molecular formula C7H11ClN2O B3024876 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole CAS No. 754973-68-7

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole

Cat. No. B3024876
CAS RN: 754973-68-7
M. Wt: 174.63 g/mol
InChI Key: QGQNYLVWOFTRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole, commonly referred to as CMMEI, is a novel organic compound with a wide range of applications in scientific research. It has been used in numerous studies to investigate the biochemical and physiological effects of compounds and to further understand the mechanisms of action.

Scientific Research Applications

Spectroscopic Analysis and Reactivity Studies

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole and its derivatives have been synthesized and characterized using spectroscopic methods such as IR, FT-Raman, and NMR. These studies provide insights into the molecular structure and reactivity of these compounds. For instance, spectroscopic analysis and molecular docking of imidazole derivatives, including studies on their reactivity properties using DFT and molecular dynamics simulations, are significant in understanding their interaction with proteins and potential antimicrobial activity (Thomas et al., 2018).

Chemical Synthesis and Characterization

The chemical synthesis of imidazole derivatives, including this compound, often involves solvent-free synthesis pathways. These methods lead to the creation of compounds with specific spectroscopic and reactive properties, which are essential in the development of new chemical entities for various applications (Hossain et al., 2018).

Interaction with Biological Molecules

Research into the interaction of imidazole derivatives with biological molecules, such as proteins, is a crucial area of study. For example, the study of sequence-specific alkylation of double-strand human telomere repeat sequence by pyrrole-imidazole polyamides provides insights into potential antitumor drug development (Sasaki et al., 2006).

Potential in Drug Discovery

Research into the synthesis of novel imidazole bearing compounds, like 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, demonstrates the potential of these compounds in antimicrobial activity. Such studies are crucial in drug discovery and development, particularly in finding new treatments for various infections (Maheta et al., 2012).

properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-11-3-2-10-6-9-5-7(10)4-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQNYLVWOFTRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595444
Record name 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754973-68-7
Record name 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.